4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
CAS No.: 1429419-56-6
Cat. No.: VC14660828
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1429419-56-6 |
|---|---|
| Molecular Formula | C6H9FN4O |
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12) |
| Standard InChI Key | KSDKHCCGTRGFRD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCF)C(=O)N)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has the molecular formula C₆H₉FN₄O and a molecular weight of 172.16 g/mol . The compound’s IUPAC name, 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide, reflects its substitution pattern: a pyrazole ring with amino (-NH₂) and carboxamide (-CONH₂) groups at positions 4 and 3, respectively, and a 2-fluoroethyl (-CH₂CH₂F) moiety at position 1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉FN₄O | |
| Molecular Weight | 172.16 g/mol | |
| CAS Registry Number | 1429419-56-6 | |
| SMILES Notation | C1=C(C(=NN1CCF)C(=O)N)N |
The fluorine atom at the ethyl chain’s terminal position enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs.
Spectral Characterization
Structural confirmation of this compound relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows signals for the pyrazole ring protons (δ 6.5–7.5 ppm), the 2-fluoroethyl group’s methylene protons (δ 3.5–4.5 ppm), and the amino/carboxamide protons (δ 5.0–6.0 ppm) . ¹⁹F NMR reveals a distinct singlet near δ -220 ppm for the fluorine atom . High-resolution MS data confirm the molecular ion peak at m/z 172.16 .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves multi-step reactions starting from simpler pyrazole precursors. A common strategy employs Michael-type addition followed by cyclization, as demonstrated in analogous pyrazole syntheses .
Example Protocol:
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Starting Materials: (Ethoxymethylene)malononitrile and 2-fluoroethylhydrazine.
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Reaction Conditions: Reflux in ethanol or trifluoroethanol (TFE) under nitrogen .
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Key Step: Cyclization via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of malononitrile, forming the pyrazole ring .
Table 2: Solvent Optimization for Pyrazole Synthesis
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 4 | 84 |
| TFE | 4 | 93 |
| Methanol | 4 | 68 |
| THF | 4 | 47 |
Trifluoroethanol (TFE) maximizes yield (93%) due to its polar aprotic nature, which stabilizes intermediates .
Regioselectivity and Purification
The reaction exhibits exclusive regioselectivity for the 4-amino-1-substituted product, avoiding regioisomeric mixtures . Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Fluorine Role: The 2-fluoroethyl group increases metabolic stability by resisting cytochrome P450 oxidation.
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Carboxamide Group: Enhances water solubility and target binding affinity via hydrogen bonding .
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
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Bioavailability: Fluorination improves oral absorption (predicted LogP = 1.2).
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Metabolism: Hepatic oxidation to 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxamide, followed by glucuronidation .
Toxicity Considerations
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low systemic toxicity, though chronic exposure risks remain unstudied.
Applications and Future Directions
Pharmaceutical Development
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Lead Compound: For COX-2 inhibitors with reduced gastrointestinal toxicity.
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Antibiotic Adjuvant: Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).
Agricultural Uses
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